molecular formula C18H31ClN2O5S B13444840 Didehydro Clindamycin

Didehydro Clindamycin

Cat. No.: B13444840
M. Wt: 423.0 g/mol
InChI Key: SCLGFBLOIVDLCE-GGIYZFMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didehydro Clindamycin is a structural analog or derivative of clindamycin, a lincosamide antibiotic widely used for anaerobic and Gram-positive bacterial infections. Structural modifications, such as dehydrogenation (evidenced by "3,4-didehydro" moieties in other compounds ), may alter physicochemical properties, bioavailability, or antimicrobial activity.

Properties

Molecular Formula

C18H31ClN2O5S

Molecular Weight

423.0 g/mol

IUPAC Name

(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide

InChI

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI Key

SCLGFBLOIVDLCE-GGIYZFMMSA-N

Isomeric SMILES

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Structural Characteristics

Didehydro Clindamycin (PubChem CID: 71315302) has the molecular formula C₁₈H₃₁ClN₂O₅S and a molecular weight of 423.0 g/mol . Its structure includes a pyrrolidine ring with a conjugated double bond (Figure 1), distinguishing it from clindamycin. This unsaturated structure enhances its susceptibility to hydrogenation and oxidation reactions.

Key structural features :

  • A 2,5-dihydropyrrole ring (unsaturated).

  • A 3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl group.

  • A propyl side chain at the pyrrolidine nitrogen .

Hydrogenation Reaction

The primary documented reaction involves catalytic hydrogenation to revert this compound to clindamycin. This reaction is critical in pharmaceutical synthesis to eliminate impurities during clindamycin production .

Reaction Mechanism:

This compound undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under 0.2–0.4 MPa hydrogen pressure . The double bond in the pyrrolidine ring is saturated, restoring clindamycin’s structure (Figure 2) .

Reaction equation :

Didehydro Clindamycin+H2Pd/CClindamycin\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Clindamycin}

Experimental Conditions and Outcomes:

Data from patent CN102964402B :

ParameterEmbodiment 1Embodiment 2Embodiment 3Embodiment 4
Substrate (g) 30202020
Solvent H₂O (60 mL)H₂O + EtOHH₂O + IPAH₂O + EtOH
Catalyst (Pd/C) 0.3 g0.1 g1.0 g0.5 g
H₂ Pressure 0.2 MPa0.3 MPa0.4 MPa0.2 MPa
Reaction Time 23 h48 h5 h24 h
Conversion 100%100%100%100%

Key observations :

  • Reaction efficiency is independent of catalyst loading but correlates with hydrogen pressure and time.

  • Ethanol-water mixtures enhance solubility and reaction homogeneity .

Oxidative Stability

This compound is prone to oxidation due to its conjugated diene system. While specific oxidative pathways are not detailed in the literature, its structural similarity to clindamycin suggests vulnerability to:

  • Peroxide formation under prolonged exposure to oxygen.

  • Sulfoxide derivatives via sulfur oxidation in the methylsulfanyl group .

Analytical Confirmation

Post-reaction validation employs:

  • HPLC-UV : Quantifies residual this compound (LOD: 0.05%).

  • Mass spectrometry : Confirms molecular ion peaks at m/z 423.0 (Didehydro) vs. 425.0 (Clindamycin) .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.

    Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.

    Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.

    Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Key Differences:

Property Clindamycin Hydrochloride Clindamycin Phosphate Reference
Solubility High water solubility (hydrophilic) Moderate solubility; preferred for topical formulations
Topical Compatibility Limited compatibility with gelling agents Widely compatible with dermatological bases
Renal Toxicity Higher incidence of renal impairment reported Lower renal toxicity in clinical settings
Biofilm EC₅₀ 8.11 µg/mL (similar to dequalinium chloride) Not explicitly tested

Clindamycin phosphate is favored in topical acne treatments due to formulation stability, whereas the hydrochloride form is associated with systemic renal risks .

Clindamycin vs. Dequalinium Chloride (DQC)

Both compounds disrupt Gardnerella biofilms, but mechanistic differences exist:

  • Clindamycin : Reduces biofilm metabolic activity more effectively (p < 0.05) .
  • DQC : Superior at reducing biofilm biomass (p < 0.05) .

Clindamycin vs. Trimethoprim/Sulfamethoxazole (TMP/SMX)

  • Clindamycin requires dose adjustments in pediatric obesity due to variable clearance .
  • TMP/SMX exhibits predictable pharmacokinetics in the same population .

Structural Analogs and Impurities

Clindamycin hydrochloride API contains six related substances, including isomers and degradation products (e.g., related substances 1–6) . For example:

  • Isotretinoin-Clindamycin Combinations: Solubility challenges arise due to isotretinoin's lipophilicity vs. clindamycin's hydrophilicity .
  • Clindamycin Palmitate : A prodrug with altered absorption properties, though data are sparse .

Q & A

Q. How do researchers validate the D-test for detecting inducible clindamycin resistance in Staphylococcus aureus isolates?

  • Methodology : Place erythromycin (15 µg) and clindamycin (2 µg) disks 20 mm apart. A D-shaped inhibition zone around clindamycin confirms inducible resistance. Confirmatory testing with PCR for erm genes is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.